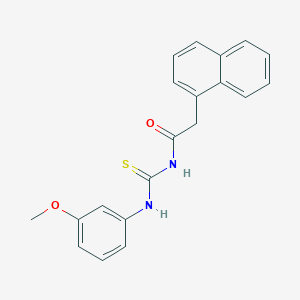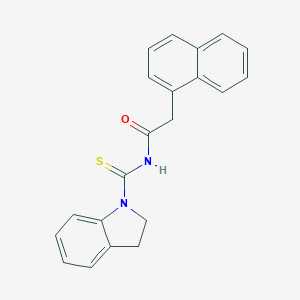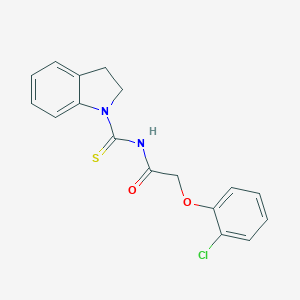![molecular formula C22H22N2O4S B321021 N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B321021.png)
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by its complex structure, which includes a benzyl group, a methylsulfamoyl group, and a phenoxyacetamide moiety. It has been studied for its potential as an inhibitor of various enzymes and its role in different chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride in the presence of a base to form N-benzyl-4-aminobenzenesulfonamide. This intermediate is then reacted with methyl iodide to introduce the methyl group, resulting in N-benzyl-N-methyl-4-aminobenzenesulfonamide. Finally, this compound undergoes a reaction with 2-phenoxyacetyl chloride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Research has explored its potential therapeutic applications, including its role as an anti-inflammatory agent and its ability to modulate specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects such as reduced inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{4-[benzyl(methyl)sulfamoyl]phenyl}acetamide
- N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-phenoxyacetamide
Uniqueness
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different levels of enzyme inhibition, stability, and reactivity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C22H22N2O4S |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C22H22N2O4S/c1-24(16-18-8-4-2-5-9-18)29(26,27)21-14-12-19(13-15-21)23-22(25)17-28-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
InChI-Schlüssel |
AJDYRXRGBRBGMH-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-iodo-N-[(4-methoxyphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B320944.png)
![N-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbothioyl)-3-methylbenzamide](/img/structure/B320946.png)
![2-CHLORO-N-({[(3-METHYLPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE](/img/structure/B320948.png)
![N-{[2-(4-chlorobenzoyl)hydrazino]carbothioyl}-3-methylbenzamide](/img/structure/B320949.png)
![N-[(2-chlorophenoxy)acetyl]-N'-(3,4-dimethylphenyl)thiourea](/img/structure/B320950.png)

![N-[(4-acetylphenyl)carbamothioyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B320956.png)
![N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320957.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B320958.png)
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide](/img/structure/B320959.png)

![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)
